N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with phenyl groups and a sulfanylacetohydrazide moiety. Its structure includes an electron-rich dimethylamino group on the benzylidene fragment, which enhances solubility and electronic interactions.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS/c1-30(2)21-15-13-19(14-16-21)17-26-27-23(32)18-33-25-29-28-24(20-9-5-3-6-10-20)31(25)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,27,32)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKVYTPNQOPXMP-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic conditions . The reaction is typically carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the triazole ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the triazole ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may also influence cellular pathways by altering the redox state or by participating in signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural modifications, physicochemical properties, and biological activities.
Structural Modifications and Substituent Effects
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances aqueous solubility compared to halogenated analogs (e.g., dichlorophenyl derivatives in ).
- Lipophilicity : Chlorine substituents (as in ) increase logP values, favoring membrane permeability but reducing solubility.
- Electronic Effects: The dimethylamino group acts as an electron donor, stabilizing the hydrazone Schiff base linkage, whereas electron-withdrawing groups (e.g., nitro in ) may reduce stability .
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Compounds (IC₅₀, μM)
| Compound | Melanoma IGR39 | MDA-MB-231 | Panc-1 | |
|---|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 45.6 ± 3.8 | >100 | |
| Compound 10 | 15.8 ± 2.1 | 38.9 ± 2.5 | 89.7 ± 4.3 | |
| Dichlorophenyl Analog () | N/A | N/A | N/A |
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight | Hydrogen Bond Donors | |
|---|---|---|---|---|
| Target Compound | 3.9 | 524.6 | 2 | |
| 2-Ethoxyphenyl Analog () | 4.5 | 511.0 | 1 | |
| 3,4-Dichlorophenyl Analog () | 5.2 | 543.4 | 1 |
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to detail the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.4 g/mol. The structure includes a triazole ring and a dimethylamino group, which are known to influence biological activity significantly.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20-40 | Ceftriaxone | 0.1 |
| Escherichia coli | 40-70 | Ceftriaxone | 0.1 |
| Proteus mirabilis | Not tested | - | - |
The compound demonstrated significant activity against S. aureus and E. coli, although it was less potent than ceftriaxone, a commonly used antibiotic .
Anticancer Activity
A study investigating the anticancer properties of similar hydrazone derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for further development in anticancer therapies .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies indicate potential binding affinities with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Q & A
Q. What are the critical steps for optimizing the synthesis of this hydrazide-triazole hybrid compound?
The synthesis typically involves a multi-step process:
- Condensation : Reacting 4-(dimethylamino)benzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under reflux in ethanol or methanol.
- Catalysis : Adding glacial acetic acid to accelerate imine bond formation .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization or column chromatography for isolation . Key variables to optimize include solvent polarity, reaction temperature (60–80°C), and molar ratios to improve yield (>70%) and purity (>95%).
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of methods is required:
- NMR Spectroscopy : Confirm the presence of the hydrazide NH proton (~10–12 ppm) and the E-configuration of the imine bond (C=N peak at ~160 ppm in NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, C=N at ~1590 cm) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of the triazole moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing against Gram-positive/negative strains) and include positive controls (e.g., ciprofloxacin) .
- Compound Purity : Verify purity via HPLC (>98%) to exclude side products affecting results .
- Structural Confirmation : Re-analyze stereochemistry (E/Z isomerism) and tautomeric forms of the triazole ring, which can alter binding affinity .
Q. What computational strategies can predict the compound’s mechanism of action?
- Molecular Docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) or human kinases using software like AutoDock Vina. Focus on the triazole’s sulfur and hydrazide’s NH as hydrogen-bond donors .
- QSAR Studies : Correlate substituent effects (e.g., dimethylamino group’s electron-donating capacity) with bioactivity to guide structural modifications .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residue interactions .
Q. How do substituent modifications (e.g., dimethylamino vs. methoxy) impact bioactivity?
Comparative studies on analogs suggest:
- Electron-Donating Groups (e.g., dimethylamino): Enhance solubility and membrane penetration, improving intracellular efficacy .
- Aromatic Substituents : Bulkier groups (e.g., diphenyl-triazole) may sterically hinder target binding but improve selectivity .
- Table : Key substituent-activity relationships:
| Substituent | Impact on Activity |
|---|---|
| 4-(Dimethylamino)phenyl | ↑ Solubility, ↑ Antimicrobial |
| 4-Methoxyphenyl | Moderate activity, ↓ Stability |
| Halogenated phenyl | ↑ Cytotoxicity, ↓ Selectivity |
| (Data synthesized from ) |
Methodological Considerations
Q. What strategies mitigate degradation during in vitro assays?
- Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the hydrazide bond .
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound in cell culture media .
- Light Protection : Shield from UV exposure to avoid E→Z isomerization of the imine bond .
Q. How to design a SAR study for derivatives of this compound?
- Core Retention : Maintain the triazole-sulfanyl-acetohydrazide scaffold while varying aryl groups (e.g., nitro, hydroxyl, halogen substituents) .
- Biological Testing : Screen against panels of enzymes (e.g., COX-2, topoisomerase IV) and cancer cell lines (e.g., MCF-7, HeLa) .
- Data Analysis : Use hierarchical clustering to group compounds by activity profiles and identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
